3-(3,4-DIMETHYLBENZENESULFONYL)-N-(4-PHENOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
This compound belongs to the triazoloquinazoline class, characterized by a fused heterocyclic core with a sulfonyl group at the 3-position and a substituted phenylamine at the 5-position.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-N-(4-phenoxyphenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N5O3S/c1-19-12-17-24(18-20(19)2)38(35,36)29-28-31-27(25-10-6-7-11-26(25)34(28)33-32-29)30-21-13-15-23(16-14-21)37-22-8-4-3-5-9-22/h3-18H,1-2H3,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMIZBOYDUEBLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=C(C=C5)OC6=CC=CC=C6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-DIMETHYLBENZENESULFONYL)-N-(4-PHENOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.
Quinazoline Formation: The quinazoline moiety is synthesized via a condensation reaction between anthranilic acid derivatives and formamide or its equivalents.
Phenoxyphenyl Substitution: The final step involves the substitution of the phenoxyphenyl group using appropriate aryl halides under palladium-catalyzed cross-coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-DIMETHYLBENZENESULFONYL)-N-(4-PHENOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert sulfonyl groups to thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Aryl halides, palladium catalysts, bases like potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,4-DIMETHYLBENZENESULFONYL)-N-(4-PHENOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 3-(3,4-DIMETHYLBENZENESULFONYL)-N-(4-PHENOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural and functional attributes of the target compound with three analogs from recent literature:
Key Findings from Comparative Analysis:
Sulfonyl Group Impact : The 3,4-dimethylbenzenesulfonyl group in the target compound and enhances steric hindrance and electron withdrawal compared to the unsubstituted benzenesulfonyl group in . This may improve binding to hydrophobic enzyme pockets or reduce metabolic degradation .
Aromatic Amine Modifications: The 4-phenoxyphenyl group in the target compound is bulkier than the 4-ethoxyphenyl in , likely reducing solubility but enhancing affinity for aromatic-rich targets (e.g., kinases). The 2-methoxy-5-methylphenyl group in introduces ortho-substitution, which may limit rotational freedom compared to the para-substituted target compound .
Biological Activity
The compound 3-(3,4-Dimethylbenzenesulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a member of the triazoloquinazoline family, which has garnered attention in medicinal chemistry for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound features a complex structure characterized by:
- A triazole ring fused with a quinazoline core .
- A dimethylbenzenesulfonyl group which may enhance its solubility and biological activity.
- A phenoxyphenyl substituent that could influence receptor binding and interaction.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer treatment and enzyme modulation. The following sections detail specific activities and findings.
Antiproliferative Activity
Studies have demonstrated that compounds within the triazoloquinazoline class can inhibit cell growth in various cancer cell lines. For instance:
- Compounds similar to This compound have shown moderate antiproliferative effects in low micromolar ranges against different cell lines .
| Compound | Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | MCF-7 | 10.5 | Shows significant inhibition |
| Similar Quinazolines | A549 | 15.2 | Indicates potential for lung cancer treatment |
The biological activity is primarily linked to the compound's ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific kinases involved in cell proliferation pathways. For example, it has been shown to stabilize certain kinases with ΔTm values comparable to known inhibitors .
| Kinase Target | ΔTm (°C) | Comparison with Control |
|---|---|---|
| MEK5 | 6.5 | Higher than control |
| DYRK2 | 3.8 | Comparable to control |
Case Studies
Several studies have focused on the synthesis and evaluation of similar compounds:
- Synthesis and Evaluation : Research conducted on related quinazoline derivatives revealed that modifications in substituents significantly affect their biological profile. For instance, increasing the size of side chains often led to reduced potency .
- Therapeutic Applications : Some derivatives have been tested for their efficacy against ulcerative colitis and other inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
